Acetamide Hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

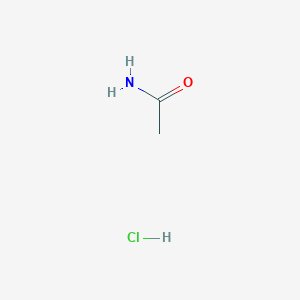

Structure

3D Structure of Parent

Propiedades

Número CAS |

13507-15-8 |

|---|---|

Fórmula molecular |

C2H6ClNO |

Peso molecular |

95.53 g/mol |

Nombre IUPAC |

acetamide;hydrochloride |

InChI |

InChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H |

Clave InChI |

AXJDEHNQPMZKOS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Acetamide hydrochloride chemical properties and structure

An In-depth Technical Guide to Acetamide Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound (C₂H₆ClNO) is the hydrochloride salt of acetamide, the simplest amide derived from acetic acid.[1][2] While acetamide itself is a widely used industrial solvent, plasticizer, and chemical intermediate, its hydrochloride salt presents a unique set of properties that make it a valuable reagent in specialized synthetic applications.[3][4][5] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's chemical properties, structure, and reactivity is crucial for its effective application as a pharmaceutical intermediate and reagent in organic synthesis.[3] This guide provides a comprehensive technical overview, synthesizing crystallographic data, spectroscopic analysis, and practical synthetic protocols to serve as an authoritative resource.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water and ethanol.[3] It is known to be moisture-sensitive, a critical handling consideration for maintaining its integrity.[6] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆ClNO | [1][2][7] |

| Molecular Weight | 95.53 g/mol | [1][7] |

| Appearance | White, colorless crystalline solid | [3][6] |

| Melting Point | 114-116 °C | [3] |

| 122-123 °C (395-396 K) | [6] | |

| Solubility | Soluble in water and ethanol | [3] |

| IUPAC Name | acetylazanium chloride | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of protonated amides is a subject of significant chemical interest. While simple representations often depict protonation at the nitrogen atom (the N-protonated form), substantial evidence from spectroscopic and crystallographic studies points towards protonation occurring at the carbonyl oxygen (the O-protonated form).[8][9] This O-protonation allows for resonance delocalization of the positive charge between the oxygen and nitrogen atoms, resulting in a more stable cation.

In the case of this compound, X-ray crystallography has provided definitive insights. The solid-state structure reveals a planar network of ions connected by extensive hydrogen bonding. Crucially, the data shows hydrogen bonds of the types O–H···Cl and N–H···Cl.[6] The presence of the O–H···Cl interaction is strong evidence for the O-protonated structure, where the cation is more accurately described as an acetimidic acid cation.[6]

Spectroscopic Data

The structural features of this compound are reflected in its spectral data.

-

¹H NMR (in CDCl₃ + 20% MeOH-d₄): The spectrum shows a singlet for the methyl protons (CH₃) at δ 2.41 ppm. Two broad singlets are observed for the protons on the nitrogen and oxygen atoms; one for the two N-H protons between δ 6.8-7.3 ppm and another for the single O-H proton between δ 8.0-10.5 ppm.[6] The broadness of the latter signals is characteristic of protons on heteroatoms that can undergo chemical exchange and are involved in hydrogen bonding.

-

¹³C NMR (in CDCl₃ + 20% MeOH-d₄): Two signals are present. The methyl carbon (CH₃) appears at δ 18.94 ppm, while the carbonyl-like carbon (C=O/C=N) is significantly downfield at δ 178.48 ppm.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is available in the NIST Chemistry WebBook database.[2][10] Key absorptions would include N-H and O-H stretching frequencies, which are often broad due to hydrogen bonding, and the C=N stretching vibration characteristic of the O-protonated form.

Synthesis Protocol

This compound can be prepared in the laboratory through several methods.[4] A straightforward and documented procedure involves the reaction of trimethylsilyl chloride (TMSCl) and water in an acetonitrile solvent.[6] This method leverages the in-situ generation of HCl, which then reacts with acetonitrile in the presence of water to form the desired product.

Experimental Protocol: Synthesis from TMSCl and Acetonitrile

This protocol describes the synthesis of this compound on a 1 mmol scale.

Materials:

-

Acetonitrile (0.4 mL)

-

Trimethylsilyl chloride (TMSCl) (93 µL, 1 mmol)

-

Deionized Water (27 µL, 1.5 mmol)

Procedure:

-

To a clean, dry vial, add acetonitrile (0.4 mL) at room temperature (298 K).

-

Sequentially add trimethylsilyl chloride (93 µL) followed by water (27 µL) to the acetonitrile.

-

Seal the vial and allow the reaction mixture to stand for 12 hours at room temperature.

-

During this time, colorless, moisture-sensitive crystals of this compound will precipitate from the solution.

-

Isolate the crystals by filtration. Due to their hygroscopic nature, this should be performed under a dry atmosphere if possible.

-

The product can be washed with a small amount of cold, anhydrous solvent like diethyl ether to remove any residual starting materials.

-

Dry the crystals under vacuum to obtain the final product.

Causality and Self-Validation:

-

Reagent Stoichiometry : An excess of water is used to ensure the complete reaction of TMSCl to generate HCl and to participate in the subsequent hydration of acetonitrile.

-

Solvent Choice : Acetonitrile serves as both a reagent and the solvent, ensuring high reactant concentration.

-

Reaction Time : The 12-hour standing period allows for the slow crystallization of the product, leading to higher purity.

-

Product Validation : The identity and purity of the synthesized this compound can be confirmed by comparing its melting point and ¹H NMR spectrum to the literature values cited in this guide.[6]

Chemical Reactivity and Stability

-

Stability : this compound is hygroscopic and sensitive to moisture.[6] It should be stored in a tightly sealed container under a dry, inert atmosphere. Upon exposure to moisture, it can hydrolyze.

-

Hydrolysis : In the presence of water, particularly with heating, the salt will hydrolyze to yield acetic acid and ammonium chloride.[11][12] This is the reverse of one of the formation reactions of acetamide itself.

-

Reaction with Bases : As a salt of a weak base, this compound will react with strong bases to neutralize the hydrochloric acid and liberate free acetamide.

-

Reactivity in Synthesis : The protonated form of the amide enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to neutral acetamide.[11][12] This property is exploited in organic synthesis where this compound can act as a more reactive intermediate.

Applications in Research and Drug Development

This compound serves as a versatile building block and reagent in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its derivatives have been explored for a range of biological activities. For instance, various acetamide derivatives have been synthesized and investigated as selective COX-II inhibitors for anti-inflammatory applications.[13]

-

Organic Synthesis : In organic chemistry, it serves as a reagent for introducing the acetamido group into molecules. Its enhanced reactivity can be advantageous in certain transformations.

-

Cancer Research : Some studies have investigated the potential antineoplastic activity of this compound, making it a compound of interest in oncology research.[3]

Conclusion

This compound is more than just the simple salt of a common amide. Its true structure, featuring an O-protonated, resonance-stabilized cation, dictates its unique chemical properties and reactivity. For scientists in drug discovery and organic synthesis, its utility as a reactive intermediate and a precursor to bioactive molecules is significant. Proper handling, with particular attention to its moisture sensitivity, is paramount for successful application. This guide has provided the core structural, spectroscopic, and synthetic details necessary for researchers to confidently incorporate this compound into their experimental designs.

References

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Cheméo. (n.d.). Acetamide, hydrochloride - Chemical & Physical Properties. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13507-15-8, Acetamide, hydrochloride. Retrieved from [Link]

-

LibreTexts. (2021). 8.9: Chemistry of Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517516, Acetamide, hydrochloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

-

Morin, M. D., St-Cyr, D. J., Arndtsen, B. A., & Krenske, E. H. (2014). Structural Characterization of N-Protonated Amides: Regioselective N-Activation of Medium-Bridged Twisted Lactams. Journal of the American Chemical Society, 136(49), 17144–17147. Retrieved from [Link]

-

Stewart, R., & Menger, F. M. (1963). PROTONATION OF THE AMIDE GROUP: I. THE BASICITIES OF SUBSTITUTED BENZAMIDES. Canadian Journal of Chemistry, 41(5), 1052-1058. Retrieved from [Link]

-

Liu, L. K., Luo, F. T., & Hsieh, L. C. (1994). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1333-1335. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57417608, Acetamide--hydrogen chloride (1/1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for Acetamide, hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.

-

Angene Chemical. (2025). Safety Data Sheet - 2-(aminooxy)this compound. Retrieved from [Link]

-

Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl this compound.

-

Al-Ostath, A. I., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3). Retrieved from [Link]

Sources

- 1. Acetamide, hydrochloride | C2H6ClNO | CID 517516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, hydrochloride [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. Acetamide - Wikipedia [en.wikipedia.org]

- 5. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Acetamide, hydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Acetamide, hydrochloride [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. archivepp.com [archivepp.com]

Acetamide hydrochloride synthesis via Pinner reaction

An In-Depth Technical Guide to the Synthesis of Acetamide Hydrochloride via the Pinner Reaction

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound utilizing the Pinner reaction. This guide provides a detailed examination of the reaction mechanism, a step-by-step experimental protocol, critical operational parameters, and essential safety considerations, grounding all claims in authoritative scientific literature.

Foundational Principles of the Pinner Reaction

First described by Adolf Pinner in 1877, the Pinner reaction is an acid-catalyzed process that involves the reaction of a nitrile with an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt.[1][2] This reaction is a cornerstone of organic synthesis due to the versatility of the resulting Pinner salt, which serves as a valuable intermediate.[1] These salts are highly reactive and can undergo further nucleophilic attack by various reagents to yield esters, amidines, or orthoesters, depending on the subsequent reaction conditions.[2][3][4]

The synthesis of this compound leverages this reaction by forming an intermediate imidate salt from acetonitrile, which is then hydrolyzed to the target amide salt. The entire process hinges on precise control of reaction conditions, most notably the rigorous exclusion of water until the desired hydrolysis step.

The Reaction Mechanism: A Stepwise Analysis

The conversion of a nitrile to an amide hydrochloride via the Pinner reaction can be understood in two primary stages: the formation of the Pinner salt (an imidate hydrochloride) and its subsequent hydrolysis to the final product.

Stage 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[1] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1] The sequence proceeds as follows:

-

Protonation of Nitrile: Gaseous HCl protonates the acetonitrile, forming a highly reactive nitrilium ion.[5][6]

-

Nucleophilic Attack: The alcohol (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.[1][6]

-

Intermediate Formation: This attack results in the formation of a protonated imidate intermediate, which subsequently forms the stable imidate hydrochloride salt, known as the Pinner salt.[1][7]

Caption: Stage 1 of the Pinner reaction: Formation of the Pinner salt.

Stage 2: Hydrolysis to this compound

While the Pinner salt can be isolated, it is often used in situ.[2] For the synthesis of this compound, the imidate salt is hydrolyzed by the controlled addition of water.

-

Nucleophilic Attack by Water: Water attacks the electrophilic carbon of the protonated imidate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination & Protonation: This intermediate collapses, eliminating the alcohol (ROH). The resulting acetamide is protonated by the acidic medium to yield the final, stable this compound salt.

Caption: Stage 2: Hydrolysis of the Pinner salt to this compound.

Detailed Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Example Quantity | Moles (approx.) | Key Specifications |

| Acetonitrile | CH₃CN | 41.05 | 41.1 g (52.2 mL) | 1.0 | Anhydrous, <50 ppm H₂O |

| Ethanol | C₂H₅OH | 46.07 | 46.1 g (58.4 mL) | 1.0 | Anhydrous, 200 proof |

| Hydrogen Chloride | HCl | 36.46 | ~40.1 g | 1.1 | Anhydrous gas |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - | Anhydrous, for precipitation |

3.2. Equipment

-

500 mL three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Low-temperature thermometer (-20 to 100 °C)

-

Drying tube (filled with CaCl₂) or nitrogen/argon inlet

-

Ice/salt bath

-

Buchner funnel and vacuum flask

-

Schlenk line for inert atmosphere operations (recommended)

3.3. Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble the flame- or oven-dried three-neck flask with a magnetic stir bar, a gas dispersion tube connected to an anhydrous HCl source, a low-temperature thermometer, and a drying tube. Ensure all joints are well-sealed.

-

Reagent Charging: Charge the flask with anhydrous acetonitrile (1.0 mol) and anhydrous ethanol (1.0 mol).

-

Cooling: Begin stirring and cool the mixture to between 0 °C and -5 °C using an ice/salt bath.

-

HCl Introduction: Slowly bubble dry hydrogen chloride gas through the solution via the gas dispersion tube. This reaction is exothermic; carefully monitor the temperature and adjust the gas flow rate to maintain the temperature below 10 °C.[3]

-

Reaction & Precipitation: Continue the HCl addition until the solution is saturated (approx. 1.1 mol of HCl has been added). The Pinner salt will begin to precipitate. Once addition is complete, seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete reaction.

-

Hydrolysis (Workup): After the reaction period, slowly and carefully add a stoichiometric amount of water (18 g, 1.0 mol) while maintaining a low temperature. Stir the resulting slurry for 1-2 hours.

-

Isolation: Add a large volume of cold, anhydrous diethyl ether (approx. 400-500 mL) to the slurry to fully precipitate the this compound.

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under high vacuum to afford pure this compound.

Caption: Experimental workflow for this compound synthesis.

Critical Parameters and Self-Validating Protocols

The integrity of this synthesis relies on strict adherence to key parameters. The protocol is designed to be self-validating; deviation from these conditions often leads to observable consequences like poor yield or impure products.

-

Anhydrous Conditions: This is the most critical parameter.[1][5] The presence of moisture before the intended hydrolysis step will lead to the formation of methyl acetate as a byproduct, reducing the yield of the desired amide.[1] Using anhydrous solvents and reagents and maintaining an inert atmosphere is paramount.

-

Temperature Control: Low temperatures (0-5 °C) are crucial to prevent the thermodynamically favored rearrangement of the imidate hydrochloride intermediate into N-ethylacetamide and chloroethane.[2][3] The exothermicity of the HCl addition must be managed carefully.

-

Reagent Purity: The purity of the starting nitrile and alcohol directly impacts the purity of the final product. Use of high-purity, anhydrous grade reagents is strongly recommended.

-

Stoichiometry of HCl: A slight excess of HCl ensures the complete conversion of the nitrile. Insufficient acid will result in an incomplete reaction.

Safety and Hazard Management

Professional laboratory safety standards must be strictly followed.

-

Hydrogen Chloride Gas: Anhydrous HCl is extremely corrosive and toxic upon inhalation.[8] This procedure must be performed in a certified chemical fume hood.[8] Ensure appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles, is worn at all times.[8] A nearby emergency shower and eyewash station are mandatory.

-

Flammable Solvents: Diethyl ether is extremely flammable. All operations involving ether must be conducted away from potential ignition sources.

-

Exothermic Reaction: The reaction of HCl with the alcohol/nitrile mixture is exothermic. The use of a proper cooling bath and slow addition of HCl are necessary to prevent a runaway reaction.

References

-

Wikipedia. Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]

-

McElvain, S. M., & Nelson, J. W. Base-Catalyzed Reaction of Nitriles with Alcohols... Journal of the American Chemical Society, 1942. [Link]

-

NROChemistry. Pinner Reaction. NROChemistry. [Link]

-

Roger, R., & Neilson, D. G. Chemistry of Imidates. Scribd. [Link]

-

Research and Reviews: Journal of Chemistry. An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals, 2017. [Link]

-

Pfaff, D., Nemecek, G., & Podlech, J. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 2013. [Link]

-

SynArchive. Pinner Reaction. SynArchive. [Link]

-

Pfaff, D., Nemecek, G., & Podlech, J. A Lewis acid-promoted Pinner reaction. National Center for Biotechnology Information, 2013. [Link]

-

Organic Syntheses. Methyl 7-hydroxyhept-5-ynoate. Organic Syntheses. [Link]

-

Quora. What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. [Link]

Sources

Physical properties of acetamidinium chloride

An In-depth Technical Guide to the Physical Properties of Acetamidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidinium chloride, the hydrochloride salt of acetamidine, is a fundamental building block in synthetic organic chemistry.[1][2] Its utility extends from the synthesis of vitamins, such as Thiamine (Vitamin B1), to the creation of a diverse range of nitrogen-containing heterocyclic compounds like pyrimidines and imidazoles.[1][3] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of acetamidinium chloride, grounded in experimental data and established analytical techniques. It is designed to serve as a practical reference for scientists, offering not just data, but also the causality behind the experimental methods used to determine these properties.

Chemical and Physical Identity

Acetamidinium chloride is a hygroscopic, white to cream crystalline solid.[1][3][4] Its propensity to absorb moisture from the atmosphere necessitates storage in a dry, inert environment to maintain its integrity.[2][3] The key identification and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethanimidamide;hydrochloride | [1] |

| Synonyms | Acetamidine hydrochloride, Ethanimidamide monohydrochloride | [1][3][4] |

| CAS Number | 124-42-5 | [3][5] |

| Molecular Formula | C₂H₇ClN₂ | [3][6] |

| Molar Mass | 94.54 g/mol | [4][7] |

| Appearance | White to cream crystalline powder/chunks | [3][8] |

| Hygroscopicity | Hygroscopic solid | [1][3][4] |

Thermal Properties: Melting Point and Decomposition

The thermal behavior of a compound is critical for understanding its stability and for defining processing parameters. Acetamidinium chloride exhibits a melting point that is typically reported within a range, often accompanied by decomposition.[4]

| Thermal Property | Value | Source(s) |

| Melting Point | 165-170 °C (decomposes) | [3][4][7][9] |

Upon heating, the dry salt can decompose to yield acetonitrile and ammonium chloride.[1][4] In the presence of water, it undergoes hydrolysis to form acetic acid and ammonia.[1] This decomposition behavior underscores the importance of precise temperature control during experimental work.

Expert Insight: Why Differential Scanning Calorimetry (DSC)?

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of a pure crystalline solid like acetamidinium chloride.[10][11] Unlike simple melting point apparatus, DSC measures the heat flow into the sample as a function of temperature.[10] This provides a highly sensitive and quantitative measure of the energy absorbed during the phase transition (enthalpy of fusion), resulting in a sharp, well-defined endothermic peak on the thermogram.[12] The onset temperature of this peak is taken as the melting point, offering a more precise value than visual methods. Furthermore, DSC can simultaneously reveal other thermal events, such as decomposition, which would appear as additional exothermic or endothermic peaks following the melt.[12]

Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for analyzing the thermal properties of an organic salt using a heat-flux DSC instrument.[13]

-

Sample Preparation:

-

Accurately weigh 3–5 mg of finely ground, dry acetamidinium chloride into a non-hermetic aluminum pan.

-

Crimp the pan with a lid that has a pinhole. The pinhole allows any volatiles released during decomposition to escape, preventing pressure buildup and ensuring a clean thermal profile.

-

Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a constant flow of dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[13]

-

-

Thermal Program:

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

The melting event will be observed as a sharp endothermic peak.

-

Determine the onset temperature of the peak, which corresponds to the melting point.

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

Solubility Characteristics

The solubility of acetamidinium chloride is a key parameter for its use in synthesis, dictating solvent choice for reactions and purification. It exhibits high polarity, leading to excellent solubility in polar protic solvents and insolubility in non-polar organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (approx. 1 g/mL at 20 °C) | [3][7] |

| Ethanol | Soluble | [1][4][8] |

| Methanol | Soluble | [4] |

| Acetone | Insoluble | [3][4] |

| Diethyl Ether | Insoluble | [3][4] |

| Chloroform | Insoluble | [4] |

Protocol: Determination of a Solubility Curve

This method determines the solubility of a salt at various temperatures to construct a solubility curve.[14][15][16] The principle relies on identifying the precise temperature at which a solution of a known concentration becomes saturated, which is visually indicated by the first appearance of crystals upon cooling.[14]

-

Preparation of Test Solutions:

-

Prepare a series of test tubes, each containing a precisely weighed mass of acetamidinium chloride.

-

To each tube, add a precise volume (e.g., 2.00 mL) of deionized water.[14] Record the exact mass of water added.

-

-

Dissolution:

-

Heat the test tubes in a water bath to completely dissolve the solid. Stir gently with a glass rod if necessary.[15]

-

-

Determining Saturation Temperature:

-

Remove one test tube from the hot water bath.

-

Place a thermometer into the solution and stir continuously.

-

Carefully observe the solution as it cools. Record the temperature at the exact moment the first crystals appear.[14] This is the saturation temperature for that specific concentration.

-

Repeat the heating and cooling cycle to ensure the temperature measurement is reproducible.

-

-

Data Collection and Curve Construction:

Crystallographic Properties

The precise three-dimensional arrangement of atoms in acetamidinium chloride has been elucidated by single-crystal X-ray diffraction, providing invaluable insight into its bonding and structure.[17][18] This technique is the definitive method for determining the atomic and molecular structure of a crystalline compound.[19][20]

The crystal structure was determined using the heavy atom method from X-ray diffractometer data.[17][18] The analysis revealed a planar CCN₂ skeleton with equal C-N bond lengths, indicative of resonance delocalization of the positive charge across the N-C-N system.[17][18]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [1][17][18] |

| Space Group | C2/c | [1][17][18] |

| Lattice Constants | a = 11.673(2) Åb = 9.862(2) Åc = 9.601(1) Åβ = 111.71(2)° | [1][17][18] |

| C-N Bond Length (mean) | 1.307 Å | [18] |

| C-C Bond Length | 1.477(3) Å | [18] |

| Key Interactions | The chloride ion is surrounded by four amino-hydrogen atoms, indicating strong N-H···Cl hydrogen bonding interactions.[17][18] |

Expert Insight: The Power of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous determination of molecular structure.[21] The technique works by passing a beam of X-rays through a single, well-ordered crystal.[22] The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique, three-dimensional diffraction pattern of spots (reflections).[19][23] By measuring the geometric positions and intensities of these thousands of reflections, a 3D map of the electron density within the crystal can be calculated.[20] From this map, the precise positions of all atoms can be determined to within a fraction of an angstrom, revealing exact bond lengths, bond angles, and intermolecular interactions.[19]

Protocol: Single-Crystal X-ray Diffraction (SCXRD) Analysis

-

Crystal Growth and Selection:

-

Grow suitable single crystals of acetamidinium chloride. This is often achieved by slow evaporation of a saturated solution or by slow cooling.

-

Under a microscope, select a high-quality, single crystal (typically < 0.5 mm) that is free of cracks and defects.

-

-

Crystal Mounting:

-

Mount the selected crystal on a goniometer head using a suitable adhesive or oil. For a deliquescent (highly hygroscopic) sample like acetamidinium chloride, this process must be done quickly, and the crystal is often coated or immediately placed in a cold stream of nitrogen gas on the diffractometer to prevent water absorption.[17]

-

-

Data Collection:

-

Mount the goniometer on the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

A preliminary data set is collected to determine the unit cell dimensions and crystal system.[17]

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, recording the intensity and position of each reflection with an area detector.[20]

-

-

Structure Solution and Refinement:

-

The collected data is processed to correct for experimental factors.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

The model is refined using a full-matrix least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[17][18] The final R-factor (e.g., R 0.037) indicates the quality of the fit.[17][18]

-

Spectroscopic Properties

Spectroscopic data is essential for routine identification and confirmation of the molecular structure of acetamidinium chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[24] The ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and amine (NH₂) protons, while the ¹³C NMR would show distinct signals for the methyl carbon and the central amidinium carbon.[25]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[24] Key absorptions would include N-H stretching vibrations for the amino groups and C-N stretching vibrations characteristic of the amidinium cation.[26][27]

Conclusion

This guide has detailed the essential physical properties of acetamidinium chloride, a compound of significant importance in chemical synthesis. Its characteristics—a hygroscopic, water-soluble crystalline solid with a defined melting point and a well-characterized monoclinic crystal structure—are critical for its proper handling, application, and the development of robust synthetic protocols. The experimental methodologies outlined, including DSC, solubility analysis, and SCXRD, represent the cornerstones of modern chemical characterization, providing the reliable and precise data required by researchers in the chemical and pharmaceutical sciences.

References

-

ChemBK. (n.d.). acetamidinium chloride. Retrieved from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Labtoo. (n.d.). Molecular structure by X-ray diffraction - Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Crystal Structure of Acetamidinium Chloride. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of acetamidinium chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

-

Sdfine. (n.d.). acetamidinium chloride. Retrieved from [Link]

-

Unknown Source. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

-

Alpha Chemika. (n.d.). ACETAMIDINIUM CHLORIDE. Retrieved from [Link]

-

EMBIBE. (n.d.). Solubility and Saturation: Common Salt - Lab Experiments. Retrieved from [Link]

-

BrainKart. (2019). Testing the solubility of the salt - Chemistry Laboratory Practical Experiment. Retrieved from [Link]

-

Wikipedia. (2023). Acetamidine hydrochloride. Retrieved from [Link]

-

Britannica. (n.d.). X-ray diffraction | Definition, Diagram, Equation, & Facts. Retrieved from [Link]

-

Unknown Source. (n.d.). The Solubility of a Salt. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and properties of acetamidinium salts. Retrieved from [Link]

-

LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]

-

IndiaMART. (n.d.). Acetamidine Hydrochloride CAS:124-42-5. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Acetamidine monohydrochloride. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Acetamidine, hydrochloride. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

-

eqipped. (n.d.). Acetamidinium Chloride for Synthesis. Retrieved from [Link]

-

Unknown Source. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

sump4.com. (n.d.). Temperature calibration of differential scanning calorimeters. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

gsrs. (n.d.). ACETAMIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 2. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Acetamidine hydrochloride 124-42-5, Information for Acetamidine hydrochloride 124-42-5, Suppliers of Acetamidine hydrochloride 124-42-5 [chemnet.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ACETAMIDINIUM CHLORIDE | Laboratory Chemicals, Lab chemical distributors, Lab chemicals exporter, Lab chemical supplier, Laboratory chemicals manufacturer, Lab chemical manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sump4.com [sump4.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 15. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 16. laguardia.edu [laguardia.edu]

- 17. Crystal structure of acetamidinium chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. labtoo.com [labtoo.com]

- 22. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. X-ray diffraction | Definition, Diagram, Equation, & Facts | Britannica [britannica.com]

- 24. Acetamidine monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]

- 26. Acetamidine, hydrochloride [webbook.nist.gov]

- 27. Acetamidine hydrochloride(124-42-5) IR Spectrum [chemicalbook.com]

Solubility of acetamide hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Acetamide Hydrochloride in Organic Solvents

Abstract

This compound (CH₃CONH₂·HCl) is a salt of a simple amide, utilized as a reagent and intermediate in various facets of organic synthesis and pharmaceutical development.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective application in reaction chemistry, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines robust methodologies for its experimental determination, and discusses the practical implications for laboratory and industrial applications. While extensive quantitative solubility data for this compound across a wide spectrum of organic solvents is not widely published, this guide synthesizes foundational chemical principles and established protocols to empower researchers in assessing its solubility for their specific needs.

The Molecule: this compound at a Glance

This compound is the salt formed from the protonation of the weakly basic acetamide. It exists as a white, crystalline, hygroscopic solid.[2] The presence of the hydrochloride moiety transforms the neutral acetamide molecule into an ionic compound, a factor that profoundly dictates its physical and chemical properties, most notably its solubility profile. Its utility spans from being a versatile reagent in organic synthesis to a subject of interest in medicinal chemistry.[1][3]

Key Physicochemical Properties:

-

Molecular Formula: C₂H₆ClNO

-

Molecular Weight: 95.53 g/mol

-

Appearance: White crystalline solid[1]

-

General Solubility: Known to be soluble in water and alcohols like ethanol.[1][2]

Theoretical Framework: The Science of Dissolution

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The process is governed by the principle that the energy gained from solvent-solute interactions must overcome the lattice energy of the solid crystal and the energy required to disrupt the solvent-solvent interactions.

The "Like Dissolves Like" Paradigm for Ionic Salts

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] For an ionic salt, this translates to a preference for polar solvents capable of stabilizing the dissociated ions.

-

Solvent Polarity and Dielectric Constant: Polar solvents possess high dielectric constants, which reduce the electrostatic force between the positively charged acetamidinium cation and the chloride anion, facilitating their separation and dissolution.

-

Ion-Dipole Interactions: Polar solvent molecules arrange themselves around the ions, with the negative end of the solvent dipole orienting towards the cation and the positive end towards the anion. This process, known as solvation, releases energy and stabilizes the dissolved ions.

-

Hydrogen Bonding: The acetamidinium cation (CH₃C(OH)NH₂⁺) has protons on both the oxygen and nitrogen atoms that can act as hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols, are particularly effective because they can participate in hydrogen bonding as both donors and acceptors, creating a robust solvation shell.[3]

The diagram below illustrates the key intermolecular forces at play when this compound dissolves in a polar protic solvent such as ethanol.

Caption: Solvation of this compound ions in ethanol.

Critical Factors Influencing Solubility

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_soln).

-

Endothermic Dissolution (ΔH_soln > 0): If energy is absorbed during dissolution (i.e., more energy is needed to break the crystal lattice than is released by solvation), increasing the temperature will increase solubility. This is the most common scenario for solids dissolving in liquids.[5]

-

Exothermic Dissolution (ΔH_soln < 0): If energy is released during dissolution, increasing the temperature will decrease solubility, in accordance with Le Châtelier's principle.[6]

The temperature dependence of solubility for organic solids in aqueous and organic solvents can often be described by the van't Hoff equation or related empirical models.[7][8]

Solvent Class:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Generally the best solvents for salts due to their high polarity and ability to form strong hydrogen bonds. This compound is known to be soluble in alcohols.[2]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They can solvate cations well via ion-dipole interactions but are less effective at solvating anions through hydrogen bonding. Solubility is expected to be moderate to low.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot effectively solvate ions. This compound is expected to be practically insoluble in these solvents.

Predicted Solubility Profile and Available Data

While specific quantitative data is scarce, a qualitative solubility profile can be constructed based on the chemical principles discussed. The following table summarizes the expected solubility of this compound in various common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | High polarity and strong hydrogen bonding capabilities effectively solvate both cation and anion.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Sparingly Soluble to Insoluble | Can solvate the cation via ion-dipole forces but are poor at solvating the chloride anion.[4] |

| Ketones | Acetone | Slightly Soluble to Insoluble | Lower polarity and dielectric constant compared to alcohols. |

| Ethers | Diethyl Ether, THF | Insoluble | Low polarity and inability to engage in hydrogen bonding with the anion.[9] |

| Halogenated | Dichloromethane, Chloroform | Insoluble | While moderately polar, they are poor hydrogen bond donors/acceptors for effective ion solvation. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature prevents effective interaction with ionic species.[4] |

Experimental Determination of Solubility: A Practical Guide

For drug development and process chemistry, precise solubility data is non-negotiable. The equilibrium saturation method is a robust and widely used technique to obtain this data.[10][11] It involves preparing a saturated solution at a constant temperature and then accurately measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

The general workflow involves preparing a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and analyzing the concentration of the supernatant.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. What is Acetamide used for? [synapse.patsnap.com]

- 4. education.com [education.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Clarification of Nomenclature: Acetamidine Hydrochloride vs. Acetamide Hydrochloride

An In-Depth Technical Guide to Acetamidine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of acetamidine hydrochloride, a versatile and critical reagent in organic synthesis and drug development. We will delve into its fundamental properties, established synthesis protocols, and significant applications, offering field-proven insights for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

It is crucial to first address a common point of nomenclatural confusion. The topic of this guide is Acetamidine hydrochloride , a compound of significant interest in synthetic chemistry. It is distinct from Acetamide, hydrochloride , the salt of acetamide. The key differences are summarized below to ensure precise communication and application in a laboratory setting.

| Property | Acetamidine Hydrochloride | Acetamide, hydrochloride |

| CAS Number | 124-42-5[1][2][3] | 13507-15-8[4][5][6] |

| Molecular Formula | C₂H₇ClN₂[2][7] | C₂H₆ClNO[8] |

| Molecular Weight | 94.54 g/mol [1][2][3] | 95.53 g/mol [4][5][8][9] |

| Structure | CH₃C(NH)NH₂·HCl | CH₃C(O)NH₂·HCl |

| Primary Applications | Precursor for synthesizing heterocycles (pyrimidines, imidazoles), Vitamin B₁, and other pharmaceuticals.[10][11][12][13] | Used as a pharmaceutical intermediate and in organic synthesis; studied for potential antineoplastic activity.[4] |

This guide will focus primarily on Acetamidine hydrochloride (CAS 124-42-5) due to its extensive utility and well-documented role in research and development. A brief overview of Acetamide, hydrochloride is provided in a later section for completeness.

Acetamidine Hydrochloride: Core Technical Profile

Acetamidine hydrochloride is the hydrochloride salt of acetamidine, one of the simplest amidines. It serves as a stable and reliable source of the acetamidine moiety for a multitude of chemical transformations.

Physicochemical Properties

Acetamidine hydrochloride is a hygroscopic, white to off-white crystalline solid.[10][14] It is highly soluble in water and alcohols but practically insoluble in non-polar solvents like acetone and ether.[10][15]

Key Properties:

-

Appearance: White to almost white crystalline powder.[2][12][16]

-

Melting Point: Reported values vary, typically in the range of 164-178°C.[15][17]

-

Stability: As a salt, it is more stable than its free base form. It is, however, hygroscopic and should be stored in a dry, inert atmosphere.[14][15] Upon heating in an aqueous solution, it undergoes hydrolysis to yield acetic acid and ammonia.[10] In the absence of water, dry heating can lead to decomposition into acetonitrile and ammonium chloride.[10]

Synthesis: The Pinner Reaction

The most established and practical method for synthesizing acetamidine hydrochloride is the Pinner reaction.[10][15][18] This two-step process is a cornerstone of amidine synthesis and provides a reliable route to the target compound.

Step 1: Formation of the Imido Ester Hydrochloride Anhydrous hydrogen chloride gas is passed through a cold solution of acetonitrile in absolute ethanol. This reaction forms the ethyl acetimidate hydrochloride (an imino ether salt), which precipitates from the solution as a crystalline solid.[10][18][19]

Step 2: Ammonolysis of the Imido Ester The isolated imido ester salt is then treated with an excess of ammonia, typically in a solution of dry ethanol. The ammonia displaces the ethoxy group to form acetamidine hydrochloride, with ammonium chloride precipitating out of the solution.[10][18][19] The final product is obtained after filtration and recrystallization.

Caption: The Pinner reaction workflow for Acetamidine HCl synthesis.

Protocol Considerations:

-

Anhydrous Conditions: The success of the Pinner reaction is critically dependent on maintaining anhydrous (dry) conditions.[18] The presence of water will lead to the hydrolysis of intermediates and significantly reduce the yield.

-

Temperature Control: The initial reaction with HCl is exothermic and should be performed at low temperatures (near 0°C) to prevent side reactions.[10]

Applications in Research and Drug Development

Acetamidine hydrochloride is a versatile building block, primarily because the amidine group is a key structural motif in many biologically active molecules and a precursor for various heterocyclic systems.[13]

Synthesis of Heterocyclic Compounds

The true power of acetamidine hydrochloride lies in its ability to react with bifunctional compounds to construct heterocyclic rings. This is a fundamental strategy in medicinal chemistry.

-

Pyrimidines: It reacts with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form substituted pyrimidines.[10] This pathway is a critical step in the industrial synthesis of Thiamine (Vitamin B₁).[10][12]

-

Imidazoles: Condensation with α-dicarbonyls or their equivalents can yield substituted imidazoles, another important scaffold in pharmaceuticals.[10]

-

Triazines: Reactions with imidates can be used to construct substituted triazine rings.[10]

Caption: Synthesis of heterocycles from Acetamidine HCl.

Role as an Ammonia Source

In certain modern synthetic protocols, acetamidine hydrochloride serves as a convenient and effective source of ammonia for amination reactions. For instance, it has been successfully used in the catalyst-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine, demonstrating high yield and chemoselectivity.[2][16] It is also employed in copper-catalyzed cascade reactions to produce primary amines from aryl iodides.[16]

Other Industrial Applications

Beyond pharmaceuticals, acetamidine hydrochloride is an intermediate in the production of certain agrochemicals, including pesticides and rodenticides.[7][12][13]

Safety and Handling

Acetamidine hydrochloride is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[10][14][16]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[14] Avoid contact with skin and eyes.

-

Storage: Due to its hygroscopic nature, it must be stored in a tightly sealed container in a dry, cool place.[14][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

A Note on Acetamide, hydrochloride (CAS 13507-15-8)

For clarity, this section provides a brief summary of the less common Acetamide, hydrochloride .

This compound is the hydrochloride salt of acetamide. It is described as a white crystalline solid soluble in water and ethanol.[4] Its primary reported uses are as a reagent or intermediate in organic synthesis for producing various organic compounds, including aniline, dyes, and pesticides.[4] Notably, it has been a subject of interest in cancer research due to studies on its potential antineoplastic (anti-cancer) activity.[4] However, detailed public-domain information on its synthesis and specific applications is less extensive than for acetamidine hydrochloride.

Conclusion

Acetamidine hydrochloride is a high-value, versatile, and indispensable reagent for the modern chemist. Its straightforward synthesis via the Pinner reaction and its utility in constructing complex heterocyclic scaffolds ensure its continued importance in drug discovery, vitamin synthesis, and the broader chemical industry. A clear understanding of its properties, handling requirements, and synthetic potential is essential for any researcher or scientist working in these fields.

References

-

Acetamidine hydrochloride - Wikipedia . Wikipedia. [Link]

-

Cas 13507-15-8,Acetamide, hydrochloride . LookChem. [Link]

-

Acetamide, hydrochloride . NIST WebBook. [Link]

-

Acetamidine hydrochloride - Sciencemadness Wiki . Sciencemadness. [Link]

-

Acetamidine-Hydrochloride-Impurities . Pharmaffiliates. [Link]

-

Acetamide, hydrochloride | C2H6ClNO | CID 517516 . PubChem, NIH. [Link]

-

Acetamidine Hydrochloride . Merck Index. [Link]

-

acetamidine hydrochloride . Organic Syntheses Procedure. [Link]

-

Acetamide, hydrochloride - Chemical & Physical Properties . Cheméo. [Link]

-

13507-15-8 Acetamide, hydrochloride . CAS Database. [Link]

- Method of producing acetamidine hydrochloride.

-

Acetamidine Hydrochloride (CAS 124-42-5): A Versatile Intermediate for Chemical Innovation . Medium. [Link]

-

Acetamide--hydrogen chloride (1/1) | C2H6ClNO | CID 57417608 . PubChem, NIH. [Link]

-

Acetamidine Hydrochloride: A Key Intermediate for Pharma & Agrochemical Synthesis . LinkedIn. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Acetamidine hydrochloride | 124-42-5 [chemicalbook.com]

- 3. 124-42-5|Acetamidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Acetamide, hydrochloride | 13507-15-8 [chemnet.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Acetamide, hydrochloride | C2H6ClNO | CID 517516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, hydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. Acetamidine Hydrochloride [drugfuture.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Page loading... [guidechem.com]

- 18. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Mechanism of acetamide hydrolysis in acidic conditions

An In-Depth Technical Guide to the Mechanism of Acetamide Hydrolysis in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are a cornerstone functional group in organic chemistry and biochemistry, most notably forming the peptide bonds that constitute the backbone of proteins.[][2] Their intrinsic stability makes them relatively resistant to hydrolysis compared to other carboxylic acid derivatives like esters or acid chlorides.[3] This resilience is crucial for the structural integrity of proteins in aqueous biological environments. However, under specific conditions, such as in the presence of a strong acid or base with heating, the amide bond can be cleaved.[4][5][6]

This guide provides a detailed examination of the acid-catalyzed hydrolysis of acetamide (ethanamide), a primary amide that serves as a fundamental model for understanding this critical reaction. We will dissect the multi-step mechanism, explore the kinetic principles, and present validated experimental protocols for its study. Understanding this mechanism is not merely an academic exercise; it provides critical insights into peptide stability, prodrug activation strategies, and synthetic organic chemistry.

The Core Mechanism: A Step-by-Step Dissection

The acid-catalyzed hydrolysis of acetamide is a nucleophilic acyl substitution reaction that proceeds via a well-established A-2 (Acid-catalyzed, bimolecular) mechanism.[7] The overall transformation converts acetamide into acetic acid and the ammonium ion.[2][6][8] The reaction requires heat and the presence of a strong acid, which acts as a catalyst.[6][9]

The mechanism unfolds in six discrete steps:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the amide. While the nitrogen atom possesses a lone pair, it is significantly less basic than the carbonyl oxygen. This is because the nitrogen's lone pair is delocalized by resonance with the carbonyl group.[10] Therefore, the more electron-rich carbonyl oxygen is preferentially protonated by the hydronium ion (H₃O⁺) in the acidic medium. This initial step is a rapid equilibrium that serves to activate the amide.[11]

-

Electrophilic Activation : Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.[4][5][12]

-

Nucleophilic Attack by Water : A molecule of water, acting as the nucleophile, attacks the activated carbonyl carbon.[4] This is the rate-determining step of the reaction and results in the formation of a positively charged tetrahedral intermediate.[13][14]

-

Proton Transfer : To neutralize the positive charge on the attacking oxygen, a proton is transferred to a solvent water molecule.[12] This deprotonation step results in a neutral tetrahedral intermediate.

-

Formation of a Good Leaving Group : The amino group (-NH₂) is a poor leaving group. To facilitate its departure, it is protonated by the acidic medium, converting it into an ammonia molecule (-NH₃⁺), which is a much better leaving group.[12]

-

Collapse of the Intermediate and Regeneration of Catalyst : The tetrahedral intermediate collapses. The lone pair of electrons on one of the hydroxyl groups reforms the carbonyl double bond, expelling the neutral ammonia molecule.[12] The resulting protonated carboxylic acid is then deprotonated by a water molecule to yield the final acetic acid product and regenerate the acid catalyst (H₃O⁺). The expelled ammonia is immediately protonated in the acidic solution to form the stable ammonium ion (NH₄⁺).[2][10]

Caption: The A-2 mechanism for acid-catalyzed hydrolysis of acetamide.

Kinetics and Reaction Dynamics

The acid hydrolysis of acetamide generally follows second-order kinetics, being first-order with respect to the amide and first-order with respect to the acid in dilute solutions.[7] The rate of reaction is significantly influenced by both the concentration of the acid and the temperature.

-

Effect of Acid Concentration : The reaction rate typically increases with acid concentration. However, at very high acidities, the rate can plateau or even decrease. This complex behavior is often attributed to a decrease in the activity of water, which is a key reactant in the rate-determining step.[7]

-

Effect of Temperature : As with most chemical reactions, increasing the temperature increases the rate of hydrolysis. Amide hydrolysis often requires prolonged heating or reflux to proceed at a reasonable rate.[2][15]

Quantitative studies have been performed to understand the energetics of this reaction. The table below summarizes kinetic data from a study on acetamide hydrolysis in various solvent mixtures, illustrating the influence of the medium on the reaction rate.

| Solvent Composition (wt % Ethylene Glycol) | Rate Constant (k) at 65°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal mol⁻¹) |

| 0 (Pure Water) | 2.13 x 10⁻⁴ | 19.98 |

| 20 | 1.62 x 10⁻⁴ | 20.32 |

| 40 | 1.15 x 10⁻⁴ | 20.73 |

| 60 | 0.72 x 10⁻⁴ | 21.23 |

| 80 | 0.35 x 10⁻⁴ | 21.94 |

| Data adapted from Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. |

As the data shows, increasing the organic co-solvent (ethylene glycol) content decreases the reaction rate and increases the activation energy, highlighting the critical role of water in the reaction mechanism.

Experimental Protocol: Monitoring Acetamide Hydrolysis

The hydrolysis of acetamide can be readily performed and monitored in a standard laboratory setting. The following protocol provides a method for both conducting the reaction and qualitatively confirming the formation of its products.

Materials

-

Acetamide (0.5 g)

-

6 M Sulfuric Acid (H₂SO₄) (5 mL)

-

Large test tube (150 x 18 mm) or round-bottom flask with reflux condenser

-

Boiling water bath or heating mantle

-

Moist red litmus paper or pH paper

-

10 M Sodium Hydroxide (NaOH) solution

-

Dropper pipette

-

Appropriate personal protective equipment (gloves, safety glasses)

Step-by-Step Methodology

-

Reaction Setup : Dissolve approximately 0.5 g of acetamide in 5 mL of 6 M H₂SO₄ in a large test tube.[16] For more controlled heating and to prevent loss of volatile components, it is advisable to use a round-bottom flask equipped with a reflux condenser.

-

Heating : Place the reaction vessel in a boiling water bath and heat for 5-10 minutes.[16] For quantitative studies, a longer, controlled reflux period would be necessary.[15]

-

Initial Product Test (Ammonium Ion) : During heating, some ammonia may be released. Hold a piece of moist red litmus paper or pH paper near the mouth of the vessel (without touching the sides). A change to blue would indicate the presence of ammonia, though this may be faint as the ammonia is protonated to the ammonium ion in the acidic solution.[16]

-

Reaction Quenching and Product Confirmation : Remove the vessel from the heat and allow it to cool to room temperature.

-

Liberation of Ammonia : In a fume hood, carefully add 10 M NaOH dropwise to the cooled solution until it is strongly basic. This neutralizes the sulfuric acid and deprotonates the ammonium ions (NH₄⁺) formed during hydrolysis, liberating free ammonia (NH₃) gas.[9][16]

-

Causality: The addition of a strong base is a self-validating step. Only if the ammonium ion was produced via hydrolysis will ammonia gas be liberated upon basification.

-

-

Detection of Ammonia : The characteristic smell of ammonia should be apparent. Confirm its presence by holding a piece of moist red litmus paper at the mouth of the test tube; it will rapidly turn blue.[6][9]

Caption: Workflow for the hydrolysis of acetamide and product confirmation.

Conclusion and Broader Implications

The acid-catalyzed hydrolysis of acetamide is a classic example of nucleophilic acyl substitution, driven by the activation of the carbonyl group through protonation. The mechanism proceeds through a critical tetrahedral intermediate, with the rate-determining step being the nucleophilic attack of water. The process is readily studied in the lab, and simple qualitative tests can validate the formation of the expected products.

For researchers in drug development and biochemistry, this mechanism is fundamental to understanding the stability of peptide-based drugs and proteins in acidic environments, such as the stomach. For synthetic chemists, it represents a reliable method for the deprotection of amine functionalities or the conversion of amides to carboxylic acids, a transformation that often requires forcing conditions due to the inherent stability of the amide bond. The principles detailed in this guide provide an authoritative foundation for both theoretical understanding and practical application.

References

-

The Importance of Conformation of the Tetrahedral Intermediate in the Hydrolysis of Amides. Selective Cleavage of the Tetrahedra. (Source: Canadian Journal of Chemistry, URL: [Link])

-

Amide Hydrolysis: Mechanism, Conditions and Applications. (Source: Allen, URL: [Link])

-

Types of Amide Hydrolysis. (Source: BYJU'S, URL: [Link])

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (Source: Chemistry Steps, URL: [Link])

-

Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. (Source: Indian Journal of Chemistry, URL: [Link])

-

PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. (Source: Canadian Science Publishing, URL: [Link])

-

Experiment 13 – Properties of Amines and Amides. (Source: Moorpark College, URL: [Link])

-

What is the mechanism of Acetamide? (Source: Patsnap Synapse, URL: [Link])

-

22.7: Amide Chemistry. (Source: Chemistry LibreTexts, URL: [Link])

-

Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (Source: YouTube, URL: [Link])

-

On the hydrolysis mechanisms of amides and peptides. (Source: University of Regina, URL: [Link])

-

the hydrolysis of amides. (Source: Chemguide, URL: [Link])

-

The Hydrolysis of Amides. (Source: Chemistry LibreTexts, URL: [Link])

-

mechanism of amide hydrolysis. (Source: YouTube, URL: [Link])

-

Acidic and Basic Amide Hydrolysis. (Source: ResearchGate, URL: [Link])

-

Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (Source: ACS Publications, URL: [Link])

-

Ch20 : Amide hydrolysis. (Source: University of Calgary, URL: [Link])

-

How is the hydrolysis of amides done in a lab? (Source: Chemistry Stack Exchange, URL: [Link])

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 5. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. byjus.com [byjus.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. moorparkcollege.edu [moorparkcollege.edu]

An In-Depth Technical Guide to the Stability and Storage of Acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Acetamide hydrochloride, a compound of interest in pharmaceutical development and organic synthesis, requires a thorough understanding of its stability profile to ensure its quality, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, detailing its degradation pathways under various stress conditions, and offers field-proven insights into its optimal storage and handling. The methodologies for conducting robust stability assessments, including forced degradation studies and the development of stability-indicating analytical methods, are presented with a focus on the causality behind experimental choices. This guide is intended to be a self-validating resource, grounded in scientific principles and supported by authoritative references, to aid researchers and drug development professionals in maintaining the integrity of this compound.

Introduction: The Physicochemical Landscape of this compound

This compound (C₂H₅NO·HCl) is the hydrochloride salt of acetamide, presenting as a white crystalline solid.[1] Its utility as a pharmaceutical intermediate and a reagent in organic synthesis necessitates a comprehensive understanding of its chemical and physical properties.[2] The presence of the amide functional group suggests susceptibility to hydrolysis, while its nature as a hydrochloride salt indicates a hygroscopic tendency, both of which are critical factors influencing its stability and requiring controlled storage conditions.

This guide will delve into the critical aspects of this compound's stability, providing a framework for its assessment and preservation. We will explore its degradation under hydrolytic, oxidative, photolytic, and thermal stress, and discuss the analytical methodologies required to monitor these changes.

Intrinsic Stability and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies are essential to elucidate the intrinsic stability of a molecule by identifying potential degradation products and pathways.[3][4][5]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for amide-containing compounds.[6] Under both acidic and basic conditions, the amide bond in acetamide is susceptible to cleavage, yielding acetic acid and ammonia (or the ammonium ion in acidic media).

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form a carboxylate salt and ammonia.

The degradation of acetamide in pressurized hot water has been shown to yield ammonia and acetic acid as the major products.[6] It is anticipated that this compound will follow a similar hydrolytic degradation pathway.

Visualizing the Hydrolysis of this compound

Caption: Primary hydrolytic degradation pathways of this compound.

Thermal Degradation

Thermal stress can induce degradation of acetamide. Studies on acetamide have shown a maximum stable temperature of around 110°C, with significant decomposition occurring by 188°C.[7] The gas-phase pyrolysis of acetamide has been reported to yield acetic acid, ammonia, and acetonitrile.[7] The presence of hydrogen chloride can catalyze this decomposition.[7] Therefore, it is crucial to control the temperature during the storage and handling of this compound.

Experimental Protocol: Thermal Stability Assessment using TGA and DSC

-

Objective: To determine the thermal stability profile of this compound.

-

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)[8]

-

-

Methodology:

-

TGA: Accurately weigh 5-10 mg of this compound into a TGA pan. Heat the sample from ambient temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

-

DSC: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Heat the sample from ambient temperature to 250°C at a rate of 10°C/min under a nitrogen atmosphere. Record the heat flow.

-

-

Interpretation:

-

The TGA thermogram will indicate the onset temperature of decomposition (significant weight loss).

-

The DSC thermogram will show endothermic or exothermic events associated with melting and decomposition.[8]

-

Photodegradation

Experimental Protocol: Photostability Testing (ICH Q1B)

-

Objective: To assess the photostability of this compound in solid and solution states.

-

Methodology:

-

Expose a sample of this compound (solid and in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12]

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

-

Interpretation:

-

Compare the chromatograms of the exposed and control samples for the appearance of new peaks (degradants) and a decrease in the peak area of this compound.

-

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or radical initiators.[13] While there is no specific data on the oxidative degradation of this compound, the potential for such degradation should be investigated.

Experimental Protocol: Oxidative Forced Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Methodology:

-

Dissolve this compound in a suitable solvent.

-

Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a defined period (e.g., 24 hours).[14]

-

Alternatively, a free radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) can be used to simulate autoxidation.[3]

-

Analyze the stressed sample using a validated stability-indicating HPLC-MS method to identify any degradation products.

-

-

Interpretation:

-

The formation of new peaks in the chromatogram indicates oxidative degradation. Mass spectrometry data will be crucial for the structural elucidation of the degradants.

-

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify the active ingredient from its degradation products, thus providing an accurate measure of the drug's stability.[15][16][17] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose.

Developing a Stability-Indicating RP-HPLC Method

A reverse-phase HPLC (RP-HPLC) method is a common choice for the analysis of polar compounds like this compound.

Table 1: Proposed Starting Conditions for RP-HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for polar analytes. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | Provides good peak shape and is MS-compatible. |

| Gradient | Start with a high aqueous phase and gradually increase the organic phase. | To elute polar degradants first, followed by the parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a low wavelength (e.g., 205-220 nm) and/or MS | Acetamide has limited UV chromophore. MS provides mass information for peak identification. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10]

Workflow for Stability-Indicating Method Development and Validation

Caption: A systematic approach to developing and validating a stability-indicating method.

Hygroscopicity and Storage Conditions

Acetamide is known to be a deliquescent and hygroscopic solid.[1][2] As a hydrochloride salt, this compound is expected to have a significant affinity for moisture. The absorption of water can lead to physical changes (e.g., deliquescence) and chemical degradation (e.g., hydrolysis).

Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much of a solvent is absorbed by a sample at different relative humidities.[9][12] This is a valuable tool for classifying the hygroscopicity of a substance.

Table 2: Hygroscopicity Classification (based on European Pharmacopoeia) [16][18]

| Classification | Weight Increase at 25°C and 80% RH |